5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
“5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have shown potent biological applications and are used in the synthesis of several drugs .
Synthesis Analysis
The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For instance, bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which was then reacted with dithiooxamide .
Molecular Structure Analysis
Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research on heterocyclic compounds containing a sulfonamido moiety, such as sulfonamides and their derivatives, has shown significant antibacterial and antimicrobial activities. For instance, novel heterocyclic compounds have been synthesized for use as antibacterial agents, demonstrating high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). Similarly, thiazole and its fused derivatives were explored for their antimicrobial properties, yielding compounds with in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer Applications
The synthesis and evaluation of sulfonamide derivatives for anticancer activity is another significant area of research. These compounds have been investigated across various cancer cell lines, with some showing higher activity than standard drugs like doxorubicin. For example, a study on sulfonamide derivatives revealed promising anticancer activities, highlighting compounds with potent effects against human tumor liver cell lines (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015). Another study focused on N,N-dimethylbenzenesulfonamide derivatives, evaluating their antiproliferative activity against the human breast cancer cell line MCF-7, with several compounds exhibiting higher activity compared to doxorubicin (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs and have been prepared for use in cancer therapy . They have shown notable pharmacological actions, making them significant in the chemical world of compounds . This suggests that “5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” and similar compounds could have potential future applications in medicinal chemistry.
properties
IUPAC Name |
5-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-3-14-7-9-17(25-14)27(23,24)22-15-8-6-13(11-12(15)2)18-21-16-5-4-10-20-19(16)26-18/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHYNLIPRBHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide |
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